Methyl 4-bromo-2-phenylbutanoate
Overview
Description
Methyl 4-bromo-2-phenylbutanoate is an organic compound with the molecular formula C11H13BrO2. It is an ester derivative of 4-bromo-2-phenylbutanoic acid and is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by its bromine atom attached to the fourth carbon of the butanoate chain and a phenyl group attached to the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-phenylbutanoate can be synthesized through various methods. One common approach involves the esterification of 4-bromo-2-phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-phenylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: 4-hydroxy-2-phenylbutanoate, 4-amino-2-phenylbutanoate.
Reduction: 4-bromo-2-phenylbutanol.
Oxidation: 4-bromo-2-phenylbenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-phenylbutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-phenylbutanoate involves its interaction with specific molecular targets. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-phenylbutanoate
- Methyl 4-fluoro-2-phenylbutanoate
- Methyl 4-iodo-2-phenylbutanoate
Uniqueness
Methyl 4-bromo-2-phenylbutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-bromo-2-phenylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-14-11(13)10(7-8-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDINMLIFCVXPIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCBr)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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